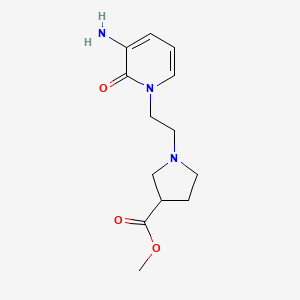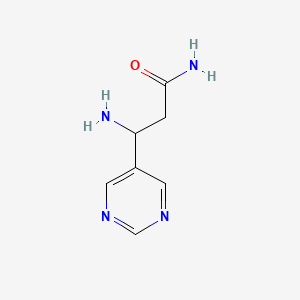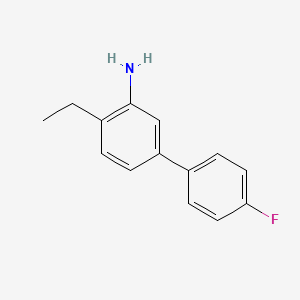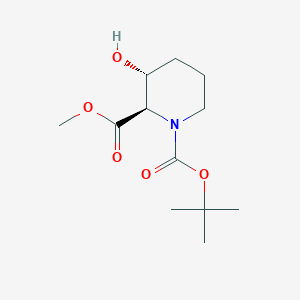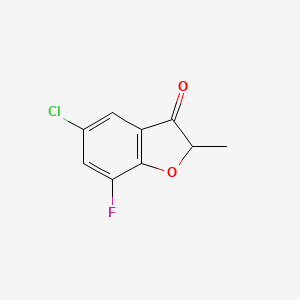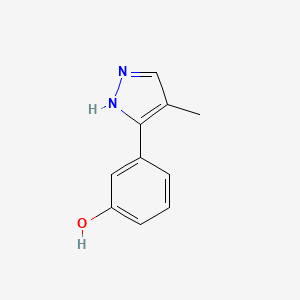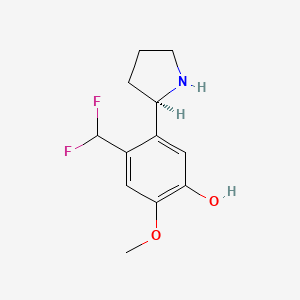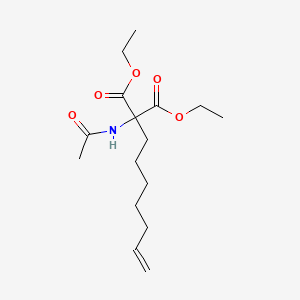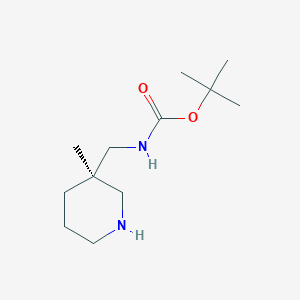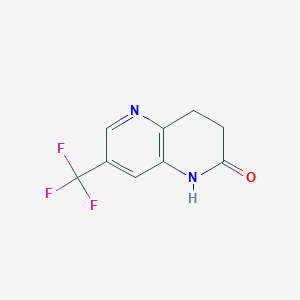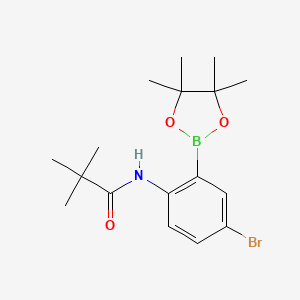
N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a chemical compound with the molecular formula C17H25BBrNO3. This compound is known for its unique structure, which includes a bromine atom and a dioxaborolane group attached to a phenyl ring, along with a pivalamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the following steps:
Bromination: The starting material, a phenyl compound, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.
Boronation: The brominated phenyl compound is then reacted with a boronating agent, such as pinacolborane, in the presence of a palladium catalyst to introduce the dioxaborolane group.
Amidation: The final step involves the reaction of the boronated phenyl compound with pivaloyl chloride in the presence of a base to form the pivalamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Amidation Reactions: The pivalamide group can undergo further amidation reactions to form more complex amide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or toluene.
Amidation: Reagents include pivaloyl chloride and a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent moisture interference.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Products are biaryl or aryl-vinyl compounds.
Amidation Reactions: Products are more complex amide derivatives.
Scientific Research Applications
N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to participate in various chemical reactions. The bromine atom and the dioxaborolane group are key functional groups that enable the compound to undergo substitution and coupling reactions. The pivalamide group provides stability and can participate in further amidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- N-(4-Bromo-2-chloro-6-methylphenyl)acetamide
- N-(4-Bromo-2,3-dimethylphenyl)acetamide
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Comparison: N-(4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to the presence of both a bromine atom and a dioxaborolane group on the phenyl ring, along with a pivalamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Similar compounds may lack one or more of these functional groups, limiting their reactivity and applications.
Properties
Molecular Formula |
C17H25BBrNO3 |
|---|---|
Molecular Weight |
382.1 g/mol |
IUPAC Name |
N-[4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H25BBrNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
InChI Key |
GZVQFBHDHIUTQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


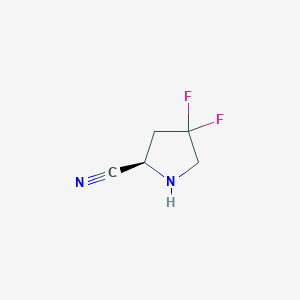
![5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)
